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molecular formula C11H8O2S B1602442 5-Phenylthiophene-3-carboxylic acid CAS No. 99578-58-2

5-Phenylthiophene-3-carboxylic acid

Cat. No. B1602442
M. Wt: 204.25 g/mol
InChI Key: UPASVLUUTUDFMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04282246

Procedure details

In an open flask, thiophenol (2.86 g., 13 mmoles), cuprous oxide (1.86 g., 13 mmoles) and dimethyl formamide (30 ml.) were combined and heated in a 135° C. oil bath. The reaction mixture was allowed to cool slightly, 5-bromothiophene-3-carboxylic acid [2.5 g., 13 mmoles; Fournari et al., Bull. Chim. Soc. Fr., 4115 (1967)] in 50 ml. of dimethylformamide was added, and the mixture refluxed for 2 days. The reaction mixture was cooled, clarified by filtration, the filtrate evaporated to an oil, the oil triturated with 1 N hydrochloric acid, and gummy solids recovered by filtration and taken up in 1 N sodium hydroxide. The basic solution was extracted with ether, reacidified with conc. hydrochloric acid, product recovered by filtration, triturated with hexane and refiltered (912 mg., m.p. 97°-100° C., m/e 220). Recrystallization from methanol/water afforded purified 5-phenylthiofuran-3-carboxylic acid (439 mg., m.p. 101°-103° C.).
Quantity
2.86 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous oxide
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(S)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[C:9]1[S:13][CH:12]=[C:11]([C:14]([OH:16])=[O:15])[CH:10]=1>CN(C)C=O>[C:1]1([C:9]2[S:13][CH:12]=[C:11]([C:14]([OH:16])=[O:15])[CH:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
2.86 g
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
cuprous oxide
Quantity
1.86 g
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC1=CC(=CS1)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool slightly
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 2 days
Duration
2 d
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
clarified by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to an oil
CUSTOM
Type
CUSTOM
Details
the oil triturated with 1 N hydrochloric acid, and gummy solids
FILTRATION
Type
FILTRATION
Details
recovered by filtration
EXTRACTION
Type
EXTRACTION
Details
The basic solution was extracted with ether
FILTRATION
Type
FILTRATION
Details
recovered by filtration
CUSTOM
Type
CUSTOM
Details
triturated with hexane
CUSTOM
Type
CUSTOM
Details
Recrystallization from methanol/water
CUSTOM
Type
CUSTOM
Details
afforded
CUSTOM
Type
CUSTOM
Details
purified 5-phenylthiofuran-3-carboxylic acid (439 mg., m.p. 101°-103° C.)

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1=CC(=CS1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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